molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No.: B032357
CAS No.: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
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Description

Phenanthrene-d10 is a deuterated form of phenanthrene, a polycyclic aromatic hydrocarbon. The molecular formula of this compound is C14D10, and it has a molecular weight of 188.2908 g/mol . This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in distinguishing it from non-deuterated compounds.

Mechanism of Action

Target of Action

Phenanthrene-d10 is a deuterium-labeled version of Phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) often used as an indicator for monitoring PAH-contaminated matrices . It can induce oxidative stress and inflammation . .

Mode of Action

It’s known that phenanthrene, the non-deuterated form, can induce oxidative stress and inflammation . This suggests that this compound might interact with its targets in a similar manner, leading to these physiological changes.

Biochemical Pathways

Phenanthrene, the parent compound of this compound, is known to be metabolized in plants and bacteria. For instance, Panicum miliaceum, a plant species, can degrade Phenanthrene through a phytodegradation pathway involving three significant benzene ring cleavage steps . Similarly, a bacterial strain, Alcaligenes ammonioxydans, isolated from petroleum-contaminated soil, can degrade Phenanthrene . The degradation products identified via GC–MS analysis include salicylic acid, catechol, and various phthalic acid derivatives . These findings suggest that this compound might be metabolized through similar biochemical pathways, affecting downstream processes related to oxidative stress and inflammation.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might be influenced by its deuterium labeling, potentially impacting its bioavailability.

Result of Action

Phenanthrene, the parent compound, is known to induce oxidative stress and inflammation . Therefore, it’s plausible that this compound might have similar effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Phenanthrene-d10, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably the strain Alcaligenes ammonioxydans [VITRPS2], which has been isolated from petroleum-contaminated soil . This strain exhibits a degradation efficiency of up to 72% for phenanthrene .

Cellular Effects

This compound influences cell function by inducing oxidative stress and inflammation . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-d10 is typically synthesized through the deuteration of phenanthrene. The process involves dissolving phenanthrene in deuterated solvents such as deuterated hydrogen (D2) and then performing hydrogen-deuterium exchange reactions under specific conditions . This method ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction environments to ensure the complete deuteration of phenanthrene. The final product is then purified through various techniques such as crystallization and chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions:

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Hydrogen gas with Raney nickel as a catalyst.

    Substitution: Bromine in an inert solvent.

Major Products Formed:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Comparison with Similar Compounds

Phenanthrene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

Uniqueness: this compound’s uniqueness lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications. Its stability and well-defined NMR signals make it an invaluable tool in various scientific studies.

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZTXNASCQKK-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893475
Record name Phenanthrene-d10
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Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Phenanthrene-d10
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CAS No.

1517-22-2
Record name Phenanthrene-d10
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Record name Phenanthrene-d10
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Record name 1517-22-2
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Synthesis routes and methods I

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Synthesis routes and methods II

Procedure details

1-methoxy-4-vinyl naphthalene 18.42 g (0.1 mol) and acetylene dicarboxylic acid dimethyl ester 28.42 g (0.2 mol) were dissolved in nitrobenzene, 200 ml, and they were reacted for 7 hours at the temperature of 130° C. After cooling, nitrobenzene was escaped in vapor under a reduced pressure condition, silica gel column chromatography (developing solvent n-hexane: an acetic acid ethyl=9:1) process was performed to residual elements, crude material, 23.08 g, was obtained. Further, objective phenanthrene compounds, 19.85 g (yield 61.2%) was obtained by recrystallizing from n-butanol. A melting point was 150.2 to 151.0° C. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 4.
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.2%

Synthesis routes and methods III

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene-d10
Reactant of Route 2
Phenanthrene-d10
Reactant of Route 3
Phenanthrene-d10
Reactant of Route 4
Phenanthrene-d10
Reactant of Route 5
Phenanthrene-d10
Reactant of Route 6
Phenanthrene-d10
Customer
Q & A

ANone: The molecular formula is C14D10, and the molecular weight is 188.27 g/mol.

A: Yes, studies have examined its infrared (IR) spectra [], fluorescence excitation spectra, and fluorescence decays []. Research has also focused on its triplet-triplet absorption spectra [, ].

ANone: The provided research doesn't highlight any catalytic properties or applications for Phenanthrene-d10. Its primary use is as an analytical standard.

A: While this compound itself is not investigated for biological activity, the research emphasizes its use as an internal standard due to its chemical similarity to other PAHs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests that deuteration does not drastically alter its fundamental chemical behavior.

ANone: While specific SHE regulations aren't discussed, researchers should consult relevant safety data sheets and handle this compound, like other PAHs, with appropriate precautions.

ANone: The provided research does not focus on the pharmacokinetic or pharmacodynamic properties of this compound.

ANone: The studies provided do not explore the in vitro or in vivo efficacy of this compound, as its primary application is as an analytical standard.

ANone: This aspect is not relevant to the provided research, as this compound is not studied in a biological context.

ANone: While specific toxicity data on this compound may be limited, researchers should handle it with caution, as with other PAHs. Consult safety data sheets for proper handling and disposal.

ANone: These aspects are not applicable to the provided research as this compound is primarily utilized as an analytical standard.

A: It serves as an internal standard in GC-MS for quantifying other PAHs in diverse matrices like air, water, and biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Its similar chemical behavior to other PAHs ensures accurate quantification by mitigating variations during sample preparation and analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: While the research doesn't directly address its environmental impact, this compound, like other PAHs, requires careful handling and disposal to minimize potential environmental risks.

ANone: The provided research does not offer insights into the dissolution and solubility properties of this compound.

A: Although not explicitly detailed, the use of this compound as an internal standard in the presented research implicitly relies on validated analytical methods and quality control measures standard to analytical chemistry practices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: These aspects are outside the scope of the provided research, which focuses on the analytical applications of this compound.

A: Yes, other deuterated PAHs, like acenaphthene-d10, chrysene-d12, and perylene-d12, can be used depending on the specific PAHs being analyzed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

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